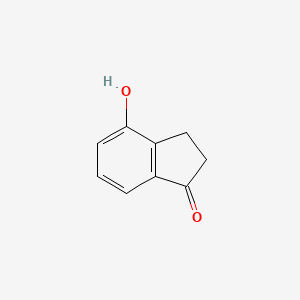







|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[O:11][C:9](=[O:10])[CH2:8][CH2:7][C:5]=2[CH:6]=1.[Cl-].[Cl-].[Cl-].[Al+3]>>[OH:11][C:4]1[CH:3]=[CH:2][CH:1]=[C:6]2[C:5]=1[CH2:7][CH2:8][C:9]2=[O:10] |f:1.2.3.4|
|


|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)CCC(=O)O2
|
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
|
Name
|
glass
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was purged with nitrogen gas
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was slowly heated to a temperature of 200°
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
After this time the reaction mixture was cooled in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
aqueous hydrochloric acid (50 ml conc. HCl+50 ml H2O) was added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued at room temperature for a period of about 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
After this time the reaction mixture was transferred into a separatory funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
|
Type
|
EXTRACTION
|
|
Details
|
During extraction a solid precipitate
|
|
Type
|
CUSTOM
|
|
Details
|
formed
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was recovered by filtration
|
|
Type
|
EXTRACTION
|
|
Details
|
The remaining aqueous phase was then extracted with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
the ether extract
|
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were then dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
leaving a solid residue
|
|
Type
|
CUSTOM
|
|
Details
|
obtained from a repeat of the foregoing procedure
|
|
Type
|
CUSTOM
|
|
Details
|
the combined products were recrystallized from methanol
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting product was dried under vacuum at 80° C. for about 8 hours
|
|
Duration
|
8 h
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |